molecular formula C15H14N2O B173791 2-(2-Pyridyl)-4-benzyl-2-oxazoline CAS No. 108915-08-8

2-(2-Pyridyl)-4-benzyl-2-oxazoline

Cat. No. B173791
CAS RN: 108915-08-8
M. Wt: 238.28 g/mol
InChI Key: KDASQLQVBBTNJT-UHFFFAOYSA-N
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Description

The compound “2-(2-Pyridyl)-4-benzyl-2-oxazoline” likely contains a pyridine ring, which is a common structural motif in natural products . Pyridine derivatives have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry .


Chemical Reactions Analysis

In general, the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a topic of interest in the field of chemistry . This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .

Scientific Research Applications

Structural Investigations and Synthesis

  • 2-(2-Pyridyl)-4-benzyl-2-oxazoline derivatives have been synthesized and structurally investigated, providing insights into their potential applications in the field of organic synthesis. For instance, cyclocondensation reactions involving amino-2-oxazoline derivatives led to the formation of complex structures, revealing the compound's utility in creating diverse molecular architectures (Forfar et al., 1999).

Ligand Synthesis and Metal Complex Formation

  • The compound has been involved in the synthesis of spirofused carbohydrate-oxazoline based palladium(II) complexes. These complexes show promise in the field of catalysis and might be used in asymmetric synthesis or as catalysts in various organic reactions (Kraft & Ziegler, 2015).

Asymmetric Catalytic Applications

  • Chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine complexes, potentially related to 2-(2-Pyridyl)-4-benzyl-2-oxazoline, have shown significant activity in asymmetric catalytic cyclopropanation of olefins and diazoacetates, indicating the compound's relevance in enantioselective synthesis (Nishiyama et al., 1995).

Application in Polymer Synthesis

  • Studies have been conducted on the synthesis of optically active alkynyl-pyridyl-oxazoline monomers, which are precursors for helical polymers. These polymers are important in molecular and/or ion recognition, showcasing the compound's potential in creating functional materials (Sakae et al., 2013).

Utility in Fluorescence Probes and Synthetic Applications

  • 2-(2-Pyridyl)-4-benzyl-2-oxazoline derivatives have been involved in the creation of pH-sensitive fluorescence probes, indicating their utility in biological and chemical sensing applications (Ihmels et al., 2005).
  • Furthermore, these derivatives have been utilized in 1,3-dipolar cycloaddition reactions, leading to the synthesis of triazolopyridines, compounds often found in biologically active substances as well as functional materials (Saito et al., 2014).

Future Directions

While specific future directions for “2-(2-Pyridyl)-4-benzyl-2-oxazoline” were not found, there is ongoing research into the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This could potentially lead to new developments in the synthesis of pyridine-containing compounds.

properties

IUPAC Name

4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDASQLQVBBTNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559063
Record name 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridyl)-4-benzyl-2-oxazoline

CAS RN

108915-08-8
Record name 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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